molecular formula C18H30O2 B14342276 4-Decyl-1,2-dimethoxybenzene CAS No. 93662-69-2

4-Decyl-1,2-dimethoxybenzene

Cat. No.: B14342276
CAS No.: 93662-69-2
M. Wt: 278.4 g/mol
InChI Key: PWJXHJOJJSEZAY-UHFFFAOYSA-N
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Description

4-Decyl-1,2-dimethoxybenzene is a high-purity organic compound designed for advanced chemical and materials research. This molecule features a 1,2-dimethoxybenzene core, a structure known for its electron-rich aromatic ring that readily undergoes electrophilic aromatic substitution reactions . The addition of a decyl chain at the 4-position enhances the compound's lipophilicity and introduces unique steric and self-assembly properties, making it a valuable building block for creating more complex molecular architectures . In organic synthesis, this compound serves as a key intermediate for the development of specialized ligands, pharmaceuticals, and functional materials. The electron-donating methoxy groups activate the ring toward reactions like Friedel-Crafts alkylation and acylation, while the para- position to both oxygen atoms is the most reactive site, allowing for selective further functionalization . The long alkyl chain can be utilized to improve solubility in non-polar media or to induce liquid crystalline behavior in designed systems. In materials science, this compound is investigated as a precursor for conductive polymers, organic electronic components, and as a structural unit in porous organic frameworks . Its molecular structure can contribute to the thermal stability and electronic properties of the resulting materials, which are relevant for applications in organic light-emitting diodes (OLEDs) and organic solar cells . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93662-69-2

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

4-decyl-1,2-dimethoxybenzene

InChI

InChI=1S/C18H30O2/c1-4-5-6-7-8-9-10-11-12-16-13-14-17(19-2)18(15-16)20-3/h13-15H,4-12H2,1-3H3

InChI Key

PWJXHJOJJSEZAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Synthetic Methodologies for 4 Decyl 1,2 Dimethoxybenzene and Its Precursors

General Synthesis of the 1,2-Dimethoxybenzene (B1683551) Core Structure

1,2-Dimethoxybenzene is a crucial intermediate, and its synthesis can be approached from several readily available starting materials, including catechol, guaiacol (B22219), and o-aminoanisole. chemicalbook.com The choice of route often depends on factors like raw material availability, cost, and desired scale of production.

The most common industrial route to 1,2-dimethoxybenzene is the methylation of catechol (1,2-dihydroxybenzene). chemicalbook.com This process involves the sequential methylation of the two hydroxyl groups. The reaction can be performed in a single pot but is mechanistically a two-step process, with guaiacol being the intermediate. chemicalbook.comulisboa.pt

The reaction typically employs a methylating agent in the presence of a base. Common methylating agents include dimethyl sulfate (B86663) (DMS), methyl chloride, and dimethyl carbonate (DMC). chemicalbook.commdpi.comresearchgate.net DMS is highly reactive but also toxic, while DMC is considered a greener, less toxic alternative. chemicalbook.commdpi.com Methyl chloride is effective but requires high-pressure conditions in an autoclave. google.com The base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion that attacks the methylating agent. researchgate.netgoogle.com

The methylation is a consecutive reaction where the formation of guaiacol in the first step competes with its subsequent methylation to 1,2-dimethoxybenzene in the second step. chemicalbook.comgoogle.com Therefore, reaction conditions must be carefully controlled to maximize the yield of the desired dimethylated product. chemicalbook.com A patent for this synthesis describes using catechol, a strong base like NaOH, and methyl chloride in an autoclave at temperatures between 50-100°C and pressures of 0.3-0.5 MPa to achieve high yields. google.com

Methylating AgentBaseSolventTemperature (°C)Pressure (MPa)Reported Yield (%)Reference
Methyl ChlorideSodium HydroxideWater600.3892.5 google.com
Methyl ChlorideSodium HydroxideWater800.4393.0 google.com
Methyl ChloridePotassium HydroxideWater1000.594.5 google.com
Methyl ChlorideSodium EthylateWater700.35- google.com
Dimethyl SulfateSodium HydroxideWaterAmbientAtmosphericHigh researchgate.net
Dimethyl Carbonate- (Catalyst)- (Vapor Phase)300AtmosphericHigh Veratrole Selectivity mdpi.com

Guaiacol (2-methoxyphenol) is the direct precursor to 1,2-dimethoxybenzene and can be used as the starting material. nih.gov This method involves the methylation of the single remaining phenolic hydroxyl group. The synthesis is more direct than starting from catechol but relies on the availability of guaiacol, which was historically extracted from natural sources, limiting its supply for large-scale industrial use. chemicalbook.com Modern synthetic methods have made guaiacol more accessible.

The methylation reaction is chemically similar to the second step of catechol methylation, employing agents like dimethyl sulfate or dimethyl carbonate under basic conditions or with specific catalysts. chemicalbook.com The natural biosynthesis of 1,2-dimethoxybenzene in certain plants proceeds through the enzymatic methylation of guaiacol by guaiacol O-methyltransferase. wikipedia.org

An alternative synthetic route starts from o-aminoanisole (also known as o-anisidine). chemicalbook.com This pathway is a multi-step process. First, the o-anisidine (B45086) is treated with an acid (like sulfuric acid) and sodium nitrite (B80452) in a process called diazotization to convert the amino group (-NH₂) into a diazonium salt (-N₂⁺). chemicalbook.com This intermediate is then hydrolyzed, typically by heating in an aqueous solution, which replaces the diazonium group with a hydroxyl group, yielding guaiacol. The resulting guaiacol is then methylated as described in the previous section to produce 1,2-dimethoxybenzene. chemicalbook.com While a viable laboratory method, this route can be less favorable for industrial production due to the multiple steps and handling of potentially unstable diazonium intermediates. chemicalbook.com

Strategies for Aromatic Alkylation in Dimethoxybenzenes

Once 1,2-dimethoxybenzene is obtained, the next stage is to introduce the ten-carbon alkyl chain at the 4-position of the aromatic ring. The two methoxy (B1213986) groups are electron-donating, making the benzene (B151609) ring highly activated and thus susceptible to electrophilic aromatic substitution reactions. umkc.edu

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to aromatic rings. wikipedia.org For an activated ring system like 1,2-dimethoxybenzene, this reaction proceeds readily. wikipedia.org The reaction involves an electrophile attacking the electron-rich benzene ring. umkc.edustudycorgi.com

In Friedel-Crafts alkylation, the electrophile is typically a carbocation, which can be generated from various precursors such as alkyl halides, alkenes, or alcohols in the presence of a catalyst. mercer.educhegg.com Strong Lewis acids like aluminum chloride (AlCl₃) are traditional catalysts, but strong Brønsted acids like sulfuric acid (H₂SO₄) can also be used, especially when an alcohol is the alkylating agent precursor. mercer.eduedubirdie.com The two methoxy groups are ortho, para-directing substituents. Due to steric hindrance from the adjacent methoxy group, substitution is sterically favored at the para position (position 4).

Introducing a long, straight alkyl chain like a decyl group via direct Friedel-Crafts alkylation presents a significant challenge. Using a primary alkyl halide such as 1-chlorodecane (B1663957) with a Lewis acid catalyst would generate a primary decyl carbocation. This primary carbocation is highly prone to rearrangement via hydride shifts to form more stable secondary carbocations. This would result in a mixture of branched-chain isomers instead of the desired straight-chain 4-decyl product.

To circumvent this issue, a more reliable two-step method is employed: Friedel-Crafts acylation followed by reduction. wikipedia.orgorganic-chemistry.org

Friedel-Crafts Acylation: In this step, 1,2-dimethoxybenzene is reacted with an acylating agent, typically decanoyl chloride or decanoic anhydride (B1165640), in the presence of a Lewis acid catalyst (e.g., AlCl₃). chemistrysteps.com This reaction forms a resonance-stabilized acylium ion, which is not susceptible to rearrangement. chemistrysteps.com The electrophilic acylium ion attacks the activated ring, primarily at the para position, to yield 4-decanoyl-1,2-dimethoxybenzene (an aryl ketone). A key advantage of acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.org

Reduction of the Aryl Ketone: The carbonyl group (C=O) of the resulting ketone is then reduced to a methylene (B1212753) group (-CH₂-). Two common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction. organic-chemistry.org

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. It is effective for ketones that are stable in strong acidic conditions.

Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine (B178648) (NH₂NH₂) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent. This method is suitable for compounds that are sensitive to acid.

This acylation-reduction sequence ensures the introduction of a straight, unbranched decyl chain onto the 1,2-dimethoxybenzene ring, yielding the target compound 4-decyl-1,2-dimethoxybenzene. wikipedia.org

Reduction MethodReagentsConditionsAdvantagesDisadvantagesReference
Clemmensen ReductionZinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl)Strongly acidicEffective for acid-stable compounds.Not suitable for acid-sensitive substrates. wikipedia.orgorganic-chemistry.org
Wolff-Kishner ReductionHydrazine (N₂H₄), Potassium Hydroxide (KOH)Strongly basic, high temperatureEffective for base-stable compounds; good alternative for acid-sensitive substrates.Harsh basic conditions and high temperatures required. wikipedia.orgorganic-chemistry.org

Regioselective Alkylation Methods for 4-Substitution

A primary strategy for the synthesis of this compound involves a two-step sequence: Friedel-Crafts acylation followed by a reduction of the resulting ketone. This method is highly regioselective due to the directing effects of the two methoxy groups on the aromatic ring of the precursor, 1,2-dimethoxybenzene (also known as veratrole).

The methoxy groups are activating, ortho-para directing substituents. In the Friedel-Crafts acylation, the electrophilic acylium ion preferentially attacks the position para to one of the methoxy groups (the 4-position), which is sterically less hindered than the ortho positions. The reaction typically employs decanoyl chloride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgnih.govkhanacademy.org The acylation results in the formation of an aryl-alkyl ketone, 1-(3,4-dimethoxyphenyl)decan-1-one. researchgate.net

Once the acyl group is introduced, the carbonyl functional group is reduced to a methylene group (CH₂). Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction. organic-chemistry.org

Clemmensen Reduction : This method involves heating the ketone with zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). wikipedia.organnamalaiuniversity.ac.inbyjus.com It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions. youtube.commasterorganicchemistry.com

Wolff-Kishner Reduction : This reaction is performed under basic conditions, making it suitable for substrates sensitive to acid. The ketone is first converted to a hydrazone by reacting with hydrazine (N₂H₄). Subsequent heating with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene (B1197577) glycol, leads to the reduction of the carbonyl group and the evolution of nitrogen gas. masterorganicchemistry.comwikipedia.orgalfa-chemistry.combyjus.comlibretexts.org

Both reduction methods successfully convert the intermediate ketone to the final product, this compound.

Table 1: Regioselective Alkylation via Acylation-Reduction

Step Reaction Key Reagents Intermediate/Product
1 Friedel-Crafts Acylation 1,2-Dimethoxybenzene, Decanoyl chloride, AlCl₃ 1-(3,4-Dimethoxyphenyl)decan-1-one
2a Clemmensen Reduction Zn(Hg), conc. HCl This compound
2b Wolff-Kishner Reduction N₂H₄, KOH, Ethylene glycol This compound

Derivatization from Precursor Molecules

Alternative synthetic routes begin with the functionalization of the veratrole precursor, followed by steps to build and modify a side chain to achieve the final decyl group.

Chloromethylation and Subsequent Chain Elongation Strategies

This methodology involves the initial introduction of a chloromethyl group onto the veratrole ring, followed by a carbon-carbon bond-forming reaction to attach the remaining nine carbons of the decyl chain.

The first step is the chloromethylation of 1,2-dimethoxybenzene. This reaction, typically using formaldehyde (B43269) and hydrogen chloride, introduces a -CH₂Cl group at the 4-position to yield 4-(chloromethyl)-1,2-dimethoxybenzene, also known as veratryl chloride. chlorobenzene.ltdnih.gov

The subsequent chain elongation can be achieved via a Grignard reaction. Veratryl chloride is reacted with a Grignard reagent prepared from a nine-carbon alkyl halide, such as nonylmagnesium bromide (C₉H₁₉MgBr). This nucleophilic substitution reaction forms the desired carbon-carbon bond, yielding this compound. chemrxiv.orgdocsity.com

Table 2: Synthesis via Chloromethylation and Grignard Coupling

Step Reaction Starting Material Key Reagents Intermediate/Product
1 Chloromethylation 1,2-Dimethoxybenzene HCHO, HCl 4-(Chloromethyl)-1,2-dimethoxybenzene
2 Grignard Coupling 4-(Chloromethyl)-1,2-dimethoxybenzene Nonylmagnesium bromide, THF This compound

Introduction of Alkenyl and Alkynyl Functionalities as Precursors for Alkyl Chains

A versatile strategy involves the initial formation of an unsaturated ten-carbon chain at the 4-position, which is then saturated in a final step. This is typically accomplished using palladium-catalyzed cross-coupling reactions like the Mizoroki-Heck or Sonogashira reactions, followed by catalytic hydrogenation.

The starting material for these couplings is a halogenated derivative, such as 4-bromo- or 4-iodo-1,2-dimethoxybenzene (B1296820).

Mizoroki-Heck Reaction : This reaction couples the aryl halide with an alkene. nih.govrsc.orgresearchgate.netresearchgate.net To form the C10 chain, 4-bromo-1,2-dimethoxybenzene can be coupled with 1-decene (B1663960) in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a base, and a suitable ligand to produce 4-(dec-1-en-1-yl)-1,2-dimethoxybenzene.

Sonogashira Coupling : This reaction couples the aryl halide with a terminal alkyne. nih.govnih.govresearchgate.net The coupling of 4-iodo-1,2-dimethoxybenzene with 1-decyne, catalyzed by palladium and a copper(I) co-catalyst, yields 4-(dec-1-yn-1-yl)-1,2-dimethoxybenzene.

The final step in both sequences is the catalytic hydrogenation of the double or triple bond. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) reduces the unsaturated chain to the saturated decyl group, affording this compound. tcichemicals.commdpi.comresearchgate.net

Table 3: Synthesis via Unsaturated Precursors and Hydrogenation

Route Step Reaction Key Reagents Intermediate/Product
Heck 1 Mizoroki-Heck Coupling 4-Bromo-1,2-dimethoxybenzene, 1-Decene, Pd catalyst 4-(Dec-1-en-1-yl)-1,2-dimethoxybenzene
2 Hydrogenation H₂, Pd/C This compound
Sonogashira 1 Sonogashira Coupling 4-Iodo-1,2-dimethoxybenzene, 1-Decyne, Pd/Cu catalyst 4-(Dec-1-yn-1-yl)-1,2-dimethoxybenzene
2 Hydrogenation H₂, Pd/C This compound

Palladium-Catalyzed Coupling Reactions for Alkyl Attachment

Direct attachment of the saturated decyl group can be achieved using palladium-catalyzed cross-coupling reactions that form C(sp²)-C(sp³) bonds. The Negishi and Suzuki-Miyaura couplings are prominent examples of this approach. These methods also start with a halogenated veratrole derivative.

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide. organic-chemistry.orgnih.govnih.govunits.it Decylzinc bromide, prepared from 1-bromodecane (B1670165) and zinc metal, is coupled with 4-bromo-1,2-dimethoxybenzene in the presence of a palladium catalyst to directly form this compound.

Suzuki-Miyaura Coupling : This widely used reaction couples an organoboron compound with an organic halide. arkat-usa.orgrsc.orgresearchgate.netkoreascience.kr The reaction between 4-bromo-1,2-dimethoxybenzene and decylboronic acid, catalyzed by a palladium complex with a suitable ligand and base, provides a direct route to the target molecule.

These direct coupling methods offer an efficient pathway, often proceeding under mild conditions with high functional group tolerance.

Table 4: Synthesis via Direct Palladium-Catalyzed Alkylation

Reaction Aryl Precursor Alkyl Reagent Catalyst System Product
Negishi Coupling 4-Bromo-1,2-dimethoxybenzene Decylzinc bromide Pd catalyst (e.g., Pd(OAc)₂), Ligand This compound
Suzuki-Miyaura Coupling 4-Bromo-1,2-dimethoxybenzene Decylboronic acid Pd catalyst (e.g., Pd(dppf)Cl₂), Base This compound

Chemical Reactivity and Mechanistic Investigations of 4 Decyl 1,2 Dimethoxybenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. nsf.gov In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, a process heavily influenced by the electronic properties of the substituents already present on the ring. wikipedia.org For 4-decyl-1,2-dimethoxybenzene, the methoxy (B1213986) and decyl groups play a crucial role in determining the rate and regioselectivity of these substitutions.

Influence of Methoxy Groups on Ring Activation

The two methoxy (-OCH₃) groups on the benzene (B151609) ring are powerful activating groups. organicchemistrytutor.com They enhance the rate of electrophilic aromatic substitution to a significant degree compared to unsubstituted benzene. pressbooks.pub This activation stems from the ability of the oxygen atom's lone pair of electrons to donate electron density into the aromatic π-system through resonance. organicchemistrytutor.com This donation increases the nucleophilicity of the benzene ring, making it more attractive to incoming electrophiles. wikipedia.org The resonance effect delocalizes the lone pairs onto the ortho and para positions of the ring, creating sites with increased electron density and thereby accelerating the electrophilic attack at these positions. organicchemistrytutor.compressbooks.pub

The activating nature of methoxy groups can be summarized by their electronic effects:

Resonance Effect (+M): The dominant effect, where lone pairs from the oxygen atom are donated into the ring, significantly increasing electron density at ortho and para positions.

Directing Effects of Existing Alkyl and Methoxy Substituents

When multiple substituents are present on a benzene ring, the regioselectivity of an incoming electrophile is determined by the combined directing effects of all groups. libretexts.org In this compound, there are three activating, ortho-, para-directing groups. pressbooks.pub

Methoxy Groups (-OCH₃): These are strong activating groups and direct incoming electrophiles to the positions ortho and para to themselves. organicchemistrytutor.compressbooks.pub

Decyl Group (-C₁₀H₂₁): This alkyl group is a weak activating group that also directs ortho and para, primarily through an inductive effect (+I) that pushes electron density into the ring. wikipedia.org

To predict the site of substitution, the following principles are applied:

The most powerful activating group generally controls the regioselectivity. libretexts.orgmasterorganicchemistry.com In this case, the methoxy groups are stronger activators than the decyl group. pressbooks.pub

The directing effects of the groups can reinforce each other.

Steric hindrance can influence the final product distribution, with substitution being less favored at sterically crowded positions. libretexts.orgstackexchange.com

In this compound, the available positions for substitution are C3, C5, and C6.

Position C5: This position is ortho to the C4-decyl group and meta to both methoxy groups.

Position C3: This position is ortho to the C2-methoxy group and meta to the C1-methoxy and C4-decyl groups.

Position C6: This position is ortho to the C1-methoxy group and meta to the C2-methoxy and C4-decyl groups.

Considering the powerful ortho-directing effect of the methoxy groups, substitution is most likely to occur at positions C3 and C6. The directing effects of all three activating groups converge to strongly activate these positions. Between C3 and C6, the steric bulk of the adjacent decyl group might slightly influence the distribution between these two sites, but both are electronically favored. DFT analysis on similar 1,2-dialkoxybenzenes confirms that regioselectivity is often governed by the symmetry of the Highest Occupied Molecular Orbital (HOMO), which dictates the most nucleophilic sites. nih.gov

Table 1: Analysis of Directing Effects on this compound
PositionInfluence from C1-OCH₃Influence from C2-OCH₃Influence from C4-DecylOverall Predicted Reactivity
C3MetaOrtho (Activating)MetaHighly Favored
C5Para (Activating)MetaOrtho (Activating)Favored, but potentially less than C3/C6 due to directing conflict
C6Ortho (Activating)MetaMetaHighly Favored

Nitration and Halogenation Pathways

Nitration and halogenation are classic electrophilic aromatic substitution reactions. For this compound, the pathways are predicted based on studies of the parent compound, 1,2-dimethoxybenzene (B1683551) (veratrole).

Nitration: The nitration of veratrole with nitric acid has been shown to be highly regioselective. nih.gov Studies on the dinitration of 1,2-dialkoxybenzenes show an exclusive preference for the formation of the 4,5-dinitro product, a selectivity explained by the symmetry of the molecule's frontier orbitals in a single electron transfer (SET) mechanism. nih.gov For the mononitration of this compound, the electrophile (NO₂⁺) will be directed to the most nucleophilic positions. Given the directing effects discussed previously, nitration is expected to occur primarily at positions 3 or 6. For many electron-rich arenes, nitration can result in a mixture of ortho and para products, with the distribution influenced by steric factors. acs.org

Halogenation: The halogenation of activated aromatic systems can be achieved with various reagents. The bromination of 1,2-dimethoxybenzene has been shown to yield the 4-bromo derivative. wku.edu Similarly, iodination using a system of elemental iodine and hydrogen peroxide also leads to substitution on the aromatic ring. chem-soc.si For this compound, halogenation (e.g., with Br₂ or I₂) would follow the same directing principles as nitration, leading to substitution at the C3 or C6 position. The choice of solvent and halogenating agent can sometimes be tuned to favor one isomer over another.

Table 2: Predicted Products for Electrophilic Aromatic Substitution
ReactionElectrophilePredicted Major Product(s)Basis for Prediction
NitrationNO₂⁺3-Nitro-4-decyl-1,2-dimethoxybenzene and/or 6-Nitro-4-decyl-1,2-dimethoxybenzeneStrong ortho-directing effect of methoxy groups. nih.govacs.org
BrominationBr⁺3-Bromo-4-decyl-1,2-dimethoxybenzene and/or 6-Bromo-4-decyl-1,2-dimethoxybenzeneRegioselectivity in bromination of activated rings. wku.edu
IodinationI⁺3-Iodo-4-decyl-1,2-dimethoxybenzene and/or 6-Iodo-4-decyl-1,2-dimethoxybenzeneIodination of methoxy-substituted benzenes. chem-soc.si

Oxidation Pathways and Mechanisms

The electron-rich nature of this compound makes it susceptible to oxidation through both electrochemical and enzymatic methods. These processes typically involve the removal of one or more electrons from the aromatic system to form reactive intermediates.

Electrochemical Oxidation Studies

The electrochemical oxidation of 1,2-dimethoxybenzene (veratrole) has been studied at various electrodes. scielo.orgresearchgate.net The process generally begins with a one-electron transfer from the aromatic ring to the anode, forming a cation radical. scielo.org This initial step is often reversible. The fate of this cation radical depends heavily on the reaction conditions, such as the solvent and electrolyte used. scielo.orgresearchgate.net

In non-nucleophilic or dry media: The cation radical can couple with another radical or a neutral molecule, leading to dimerization or trimerization. For instance, the electrooxidation of veratrole in anhydrous acetonitrile (B52724) can lead to the formation of polyveratrole or a trimer, hexamethoxytriphenylene. scielo.orgresearchgate.net

In nucleophilic media (e.g., wet acetonitrile): The cation radical can be attacked by nucleophiles like water. This can inhibit polymerization and lead to the formation of soluble products, such as benzoquinones or other oxygenated derivatives. scielo.org

The oxidation potential is influenced by the substituents on the ring. The electron-donating methoxy and decyl groups in this compound would lower its oxidation potential compared to benzene, making it easier to oxidize. The mechanism would likely mirror that of veratrole, proceeding through a cation radical intermediate whose subsequent reactions are dictated by the surrounding medium. Recent research has also utilized veratrole derivatives like 1,2-diiodo-4,5-dimethoxybenzene (B11539) as electrocatalysts, where the reversible one-electron oxidation to a stable iodanyl radical is a key step. nih.govchemrxiv.org

Enzymatic Oxidation Reactivity (e.g., Lignin (B12514952) Peroxidase Systems)

Lignin peroxidases (LiPs) are enzymes produced by white-rot fungi that are capable of oxidizing non-phenolic aromatic compounds with high redox potentials, a class to which this compound belongs. nih.govportlandpress.com The catalytic cycle of LiP involves the following key steps:

Activation: The native enzyme is activated by hydrogen peroxide (H₂O₂) to form a high-valent iron-oxo species known as Compound I.

One-Electron Oxidation: Compound I oxidizes the substrate (e.g., this compound) by abstracting a single electron, generating a substrate cation radical and reducing the enzyme to Compound II. nih.gov

Second Oxidation: Compound II can then oxidize another substrate molecule, returning the enzyme to its native ferric state.

Studies on the oxidation of 1,4-dimethoxybenzene (B90301) and veratryl alcohol by LiP confirm the formation of cation radicals as key intermediates. scispace.comportlandpress.com These radicals are highly reactive and can undergo various subsequent non-enzymatic reactions, including demethoxylation to form benzoquinones, C-C bond cleavage, or polymerization. scispace.comscispace.com In some cases, a cofactor like veratryl alcohol or 2-chloro-1,4-dimethoxybenzene (B1200979) can act as a redox mediator, where the enzyme oxidizes the cofactor, and the resulting stable radical cation diffuses to oxidize the final substrate. nih.gov Given that LiP can oxidize various dimethoxybenzene derivatives, it is expected that this compound would also be a substrate, undergoing a one-electron oxidation to form a cation radical, which would then lead to further degradation products. portlandpress.comscispace.com

Table 3: Summary of Oxidation Mechanisms
Oxidation MethodKey Reagent/SystemPrimary IntermediatePotential ProductsReferences
ElectrochemicalAnode, supporting electrolyteCation RadicalPolymers, dimers/trimers, quinones (depending on solvent) scielo.orgresearchgate.netresearchgate.net
EnzymaticLignin Peroxidase, H₂O₂Cation RadicalBenzoquinones, ring-opened products, polymers nih.govscispace.comportlandpress.comscispace.com

Role as a Cofactor or Mediator in Oxidative Processes

While direct studies on this compound as a cofactor are limited, research on structurally similar dimethoxybenzene derivatives provides significant insights into its potential role in oxidative processes. Compounds like 1,4-dimethoxybenzene (14DMB) and its chlorinated analogue, 2-chloro-1,4-dimethoxybenzene (2Cl-14DMB), have been identified as effective cofactors or mediators, particularly in enzymatic oxidations catalyzed by lignin peroxidase (LiP). nih.govasm.orgnih.gov

Lignin peroxidase is an enzyme that can oxidize compounds with high ionization potentials. asm.org However, some substrates are poor direct targets for the enzyme. In these cases, a mediator molecule can facilitate the reaction. The mediator is first oxidized by the enzyme, and this oxidized mediator then oxidizes the target substrate. Veratryl alcohol (VA) is a well-known natural mediator for LiP, but other molecules, including dimethoxybenzene derivatives, have been shown to serve this function. nih.govasm.org

2-Chloro-1,4-dimethoxybenzene, a natural metabolite of some white rot fungi, has been identified as a highly effective cofactor in the LiP-catalyzed oxidation of anisyl alcohol, even superior to veratryl alcohol. nih.govasm.orgnih.gov The process involves the LiP enzyme being activated by hydrogen peroxide (H₂O₂) to a high oxidation state (Compound I), which then oxidizes the 2Cl-14DMB. nih.gov This oxidized mediator can then participate in the oxidation of other substrates. nih.gov Research suggests that 2Cl-14DMB can function as a redox mediator, replacing veratryl alcohol in LiP-catalyzed oxidations of various substrates that are not oxidized in its absence. nih.gov A key finding is that a recycling mechanism for the cofactor appears to be present, as indicated by a high molar ratio of product formed to the amount of 2Cl-14DMB consumed. nih.govnih.gov Given the structural similarity, this compound, with its electron-rich aromatic ring, is a plausible candidate for acting as a similar redox mediator in certain biological and chemical oxidative systems.

CompoundEnzyme SystemRoleKey Findings
2-Chloro-1,4-dimethoxybenzene (2Cl-14DMB) Lignin Peroxidase (LiP) / H₂O₂Cofactor / MediatorSuperior to veratryl alcohol for anisyl alcohol oxidation. nih.govasm.orgnih.gov Mediates oxidation of substrates like Poly R-478. nih.gov
1,4-Dimethoxybenzene (14DMB) Lignin Peroxidase (LiP) / H₂O₂Reducing AgentCan substitute for veratryl alcohol as a reducing agent for LiP Compound II. asm.org
Veratryl Alcohol (VA) Lignin Peroxidase (LiP) / H₂O₂Cofactor / MediatorA natural secondary metabolite that acts as a standard mediator for LiP catalysis. nih.gov

Polymerization Reactions

The 1,2-dimethoxybenzene moiety, present in this compound, is a versatile building block for the synthesis of various polymers. The electron-rich nature of the aromatic ring facilitates polymerization through several routes, including electrochemical and chemical methods. The long decyl chain in this compound would be expected to enhance the solubility of the resulting polymers in organic solvents.

Electrochemical Polymerization of Dimethoxybenzene Derivatives

Electrochemical polymerization is a technique where a monomer is polymerized onto an electrode surface by applying an electrical potential. jmchemsci.com This method has been successfully applied to various dimethoxybenzene derivatives. For instance, the electrochemical polymerization of 4-allyl-1,2-dimethoxybenzene has been reported to yield both an insoluble polymer film on the electrode and a soluble polymer in the electrolyte. academie-sciences.fracademie-sciences.fr The redox behavior of the monomer is first studied using techniques like cyclic voltammetry to determine the peak potential at which to conduct the polymerization. researchgate.net

The polymerization proceeds through the oxidation of the monomer to form radical cations, which then couple to form oligomers and eventually a high-molecular-weight polymer. icm.edu.pl The structure and properties of the resulting polymer can be influenced by the reaction conditions, such as the solvent and electrolyte used. academie-sciences.fr For example, the electrochemical polymerization of 1,3-dimethoxybenzene (B93181) in an acetonitrile/TBAFB system produced a thermally stable polymer with the electrical conductivity of a semiconductor. academie-sciences.fr The presence of the decyl group on this compound would likely influence the morphology and properties of the polymer film, potentially leading to materials with different nanostructures and wettability characteristics, as seen with other functionalized monomers. researchgate.net

MonomerPolymerization ConditionsResulting Polymer/Properties
4-Allyl-1,2-dimethoxybenzene Constant potential electrolysis in acetonitrile/Bu₄NBF₄. academie-sciences.fracademie-sciences.frInsoluble film and a soluble polymer (Molar Mass ~1350 g/mol ). academie-sciences.fr
1,3-Dimethoxybenzene Electrochemical polymerization in acetonitrile/TBAFB. academie-sciences.frInsoluble poly(1,3-dimethoxybenzene); thermally stable up to 400 °C; conductivity of 2.5 × 10⁻⁴ S cm⁻¹. academie-sciences.fr
1,4-Dimethoxybenzene Anodic oxidation in acetonitrile. academie-sciences.frSubstituted poly(para-phenylene) with a conductivity of 3.5 × 10⁻⁴ S cm⁻¹. academie-sciences.fr

Condensation and Coupling Polymerization Approaches

Condensation polymerization involves the reaction between monomers with two functional groups, leading to the formation of a polymer and a small molecule like water. savemyexams.com While direct condensation of this compound would require prior functionalization, related dihydroxy/dialkoxybenzene compounds are widely used in such reactions. For example, poly(phenylene)s have been synthesized via dehalogenative organometallic polycondensation of diacetoxy-dibromobenzene using a zerovalent nickel complex as a promoter. academie-sciences.fr

Another powerful method is transition-metal-catalyzed cross-coupling polymerization. bohrium.com These reactions, such as Suzuki or Sonogashira coupling, typically involve monomers like di-iodinated dialkoxybenzenes reacting with other difunctional monomers in the presence of a palladium catalyst. academie-sciences.fr For instance, the coupling polymerization of a diacetylene with 1,4-diiodo-2,3-dodecyloxybenzene using a Pd(PPh₃)₄/CuI catalyst system has been used to produce polymers with high molecular weights. academie-sciences.fr A side reaction during the chloromethylation of 1,2-dimethoxybenzene has also been shown to produce poly(3,4-dimethoxy-o-tolylene) through a stepwise Friedel-Crafts reaction, yielding a low-molecular-weight polymer. academie-sciences.frresearchgate.net These methods highlight potential pathways for incorporating the this compound unit into various polymer backbones.

Functionalization for Polymer Matrix Incorporation

To incorporate this compound into a polymer matrix, it can be functionalized to introduce reactive groups. This allows it to be covalently bonded to a pre-existing polymer or used as a monomer in a polymerization reaction. One approach involves converting the dimethoxybenzene derivative into a dihydroxybenzene (catechol) derivative, which can then be further modified. For instance, dihydroxybenzene compounds can be converted to their acyl chloride derivatives. dergipark.org.tr These reactive acyl chlorides can then be coupled to amine-terminated surfaces or polymers, such as modified multi-walled carbon nanotubes (MWCNTs), through the formation of stable amide bonds. dergipark.org.tr

Another sophisticated strategy involves the oxidative trimerization of 1,2-dimethoxybenzene derivatives to form triphenylene (B110318) cores. tue.nl These disc-like (disotic) molecules can be desymmetrized and functionalized. For example, a triphenylene hexaether can be synthesized and then converted to a monoester, which serves as a key intermediate for attachment to a polymer backbone, such as polysiloxane. tue.nl Such functionalization allows for the creation of highly engineered surfaces and materials with specific properties, like liquid crystallinity. tue.nl The decyl group on this compound would be retained through these synthetic steps, influencing the final properties of the polymer composite.

Mechanistic Studies of Related Transformations

Understanding the reaction mechanisms and catalytic cycles involving dimethoxybenzene derivatives is crucial for controlling reaction outcomes and designing new synthetic pathways.

Catalytic Cycles and Reaction Pathways

The transformations of 1,2-dimethoxybenzene and its derivatives often proceed through radical cation intermediates.

Enzymatic Catalytic Cycles: In the catalytic cycle of lignin peroxidase (LiP), the enzyme is activated by H₂O₂ to form LiP Compound I. nih.govasm.org A mediator molecule like a dimethoxybenzene derivative is oxidized by Compound I in a one-electron transfer, generating a radical cation of the mediator and reducing the enzyme to Compound II. The enzyme returns to its resting ferric state after a second one-electron oxidation of another mediator molecule. nih.gov This radical cation of the mediator is the key species that goes on to react with the target substrate. asm.orgnih.gov

Electrochemical Oxidation Pathways: The anodic oxidation of 1,2-dimethoxybenzene (veratrole) can lead to different products depending on the reaction conditions. rsc.org In the presence of nucleophiles, unsymmetrical dimeric and trimeric products are formed. rsc.org However, under non-nucleophilic conditions, an oxidative self-coupling reaction occurs, leading to the trimeric product hexamethoxy-triphenylene. rsc.org This trimer can be further oxidized to a stable radical cation, which can self-assemble into polymeric tubular structures. rsc.org

Rhodium-Catalyzed Reactions: In some catalytic cycles, the aromatic ring itself participates in the transformation. For example, in the rhodium/diene-catalyzed conjugate addition of certain organoboronic acids to enones, a proposed catalytic cycle involves a 1,4-rhodium shift. rsc.org This proceeds via a C-H oxidative addition of an aromatic C-H bond to the rhodium center, followed by reductive elimination, effectively moving the metal center across the aromatic ring to form a new organorhodium intermediate that continues the catalytic cycle. rsc.org

TransformationKey IntermediateReaction Pathway/MechanismProducts
LiP-Catalyzed Oxidation Radical CationOne-electron transfer from dimethoxybenzene to the enzyme (LiP Compound I/II). nih.govasm.orgOxidized substrates. nih.gov
Anodic Oxidation (Nucleophilic) Radical CationCoupling of radical cation with nucleophiles. rsc.orgUnsymmetrical dimers and trimers. rsc.org
Anodic Oxidation (Non-nucleophilic) Radical CationOxidative self-coupling. rsc.orgHexamethoxy-triphenylene. rsc.org
Rhodium-Catalyzed Addition Organorhodium(III)-hydrideC-H oxidative addition/reductive elimination (1,4-Rh shift). rsc.orgRearranged conjugate addition products. rsc.org

Role of Catalysts and Additives in Reaction Selectivity and Efficiency

The chemical reactivity of this compound is significantly influenced by the presence of catalysts and additives. The electron-donating nature of the two methoxy groups and the long-chain decyl group activates the benzene ring, making it susceptible to various transformations. However, controlling the selectivity (which position on the molecule reacts) and efficiency (the yield of the desired product) of these reactions is a considerable challenge. Catalysts and additives play a pivotal role in directing the outcome of reactions such as Friedel-Crafts acylation and catalytic oxidation by providing alternative reaction pathways with lower activation energies and by sterically or electronically guiding the reactants.

Catalytic Approaches in Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. For an activated substrate like this compound, this reaction typically proceeds via electrophilic aromatic substitution. The choice of catalyst is critical, as it must be strong enough to generate the acylium ion electrophile from an acyl halide or anhydride (B1165640) but mild enough to avoid side reactions or deactivation. wikipedia.orgmasterorganicchemistry.com

Traditional Lewis acid catalysts such as aluminum chloride (AlCl₃) are effective but often required in stoichiometric amounts because the product ketone complexes with the catalyst. wikipedia.org This can lead to difficult workups and significant waste. Modern approaches often favor solid acid catalysts, which offer advantages in terms of separation, reusability, and sometimes, improved selectivity. These include zeolites, clays, and ion-exchange resins. researchgate.netepa.gov

For dimethoxybenzene compounds, the regioselectivity of acylation is a key consideration. The incoming acyl group can be directed to various positions on the ring. The specific catalyst and any additives can influence this outcome. For instance, in the acylation of 1,4-dimethoxybenzene, different solid acid catalysts have been shown to yield the desired 2,5-dimethoxyacetophenone with varying degrees of success. Cation exchange resins like Amberlyst-15 and Indion-125 have demonstrated superior performance over other inorganic solid acids. researchgate.netepa.gov The use of specific solvents as additives, such as 1,2-dichloroethane, can also boost catalytic activity. researchgate.net

Below is a table summarizing the performance of various catalysts in the acylation of 1,4-dimethoxybenzene, which serves as a model for the expected behavior of this compound.

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of 1,4-Dimethoxybenzene with Acetic Anhydride This table is interactive. You can sort and filter the data.

Catalyst Catalyst Type Solvent Temperature (°C) Conversion (%) Selectivity to 2,5-dimethoxyacetophenone (%) Reference
Indion-125 Cation Exchange Resin 1,2-Dichloroethane 100 High High researchgate.net
Amberlyst-15 Cation Exchange Resin 1,2-Dichloroethane 100 High High researchgate.net
H-Y Zeolite Zeolite Not Specified Not Specified Lower Moderate researchgate.net
H-β Zeolite Zeolite Not Specified Not Specified Lower Moderate researchgate.net
Sulfated Zirconia Solid Superacid Acetic Anhydride 100 45 >99 researchgate.net

Control of Selectivity in Catalytic Oxidation

The oxidation of this compound can be directed towards either the aromatic nucleus or the decyl side chain, depending on the catalyst and oxidant used. Achieving high selectivity is crucial to avoid the formation of a complex mixture of products.

Palladium-based catalysts are well-known for their efficacy in various oxidation reactions. For example, the Wacker-type oxidation, which typically uses a palladium(II) chloride catalyst, is effective for converting terminal alkenes to methyl ketones. researchgate.net If an unsaturated bond were present on the decyl chain of this compound, this method could be employed for selective oxidation. The efficiency of these palladium-catalyzed aerobic oxidations can often be enhanced without the need for co-catalysts by using specific solvent systems, such as dimethylacetamide/water, which can stabilize the catalytic species. researchgate.net

Enzymatic catalysts offer another route with high specificity. Lignin peroxidase (LiP), for instance, can oxidize non-phenolic methoxylated aromatic compounds. nih.gov The catalytic cycle of LiP involves activation by hydrogen peroxide (H₂O₂). Additives, in this case referred to as cofactors, can be essential for the reaction. For example, 2-chloro-1,4-dimethoxybenzene has been identified as a highly effective cofactor for the LiP-catalyzed oxidation of anisyl alcohol, proving superior to other natural cofactors like veratryl alcohol. nih.gov This highlights the principle that specific small molecules can dramatically enhance the efficiency and turnover of an enzymatic catalyst in the oxidation of substituted benzene rings.

The table below illustrates catalyst systems used for the oxidation of related aromatic compounds.

Table 2: Catalyst Systems for the Oxidation of Aromatic Ethers This table is interactive. You can sort and filter the data.

Substrate Catalyst System Oxidant Key Additive/Solvent Product(s) Reference
Methyleugenol (1-allyl-3,4-dimethoxybenzene) PdCl₂ O₂ Dimethylacetamide/H₂O Corresponding methyl ketone researchgate.net
Anisyl Alcohol Lignin Peroxidase (LiP) H₂O₂ 2-Chloro-1,4-dimethoxybenzene (cofactor) Anisaldehyde nih.gov
Benzene V₂O₅–WO₃/TiO₂ Air H₂O (vapor) CO, CO₂ academie-sciences.fr

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 4-Decyl-1,2-dimethoxybenzene reveals distinct signals corresponding to the aromatic, methoxy (B1213986), and aliphatic protons. The aromatic region typically displays a complex pattern due to the substitution on the benzene (B151609) ring. The protons on the ring form an ABC spin system. The proton at position 5 (H-5), situated between the decyl and methoxy groups, is expected to appear as a doublet of doublets. The other two aromatic protons, H-3 and H-6, will also show characteristic splitting patterns based on their coupling to adjacent protons.

The two methoxy groups (-OCH₃) at positions 1 and 2 are chemically non-equivalent and are expected to appear as two distinct singlets. The long aliphatic decyl chain produces a series of signals in the upfield region of the spectrum. The terminal methyl group (-CH₃) typically appears as a triplet, while the methylene (B1212753) groups (-CH₂-) adjacent to the methyl group and the aromatic ring appear as multiplets and a triplet, respectively. The remaining methylene groups of the decyl chain overlap to form a broad multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz)
Aromatic H (H-3, H-5, H-6)6.7 - 6.9m-
Methoxy H (C1-OCH₃)~3.85s-
Methoxy H (C2-OCH₃)~3.84s-
Benzylic H (-CH₂-Ar)~2.5t~7.5
Aliphatic H (-(CH₂)₈-)1.2 - 1.6m-
Terminal Methyl H (-CH₃)~0.88t~6.8

Note: Predicted values are based on analysis of similar structures and standard substituent effects. Actual values may vary depending on the solvent and experimental conditions.

In the Carbon-13 (¹³C) NMR spectrum, each unique carbon atom in this compound produces a distinct signal. The spectrum is characterized by signals in the aromatic, ether, and aliphatic regions. The six carbons of the benzene ring are all chemically non-equivalent and are expected to resonate in the typical aromatic region (δ 110-150 ppm). The carbons bearing the methoxy groups (C-1 and C-2) are shifted significantly downfield due to the deshielding effect of the oxygen atoms, typically appearing around δ 148-149 ppm. organicchemistrydata.org The carbon attached to the decyl group (C-4) and the other aromatic carbons (C-3, C-5, C-6) can be assigned based on substituent effects and heteronuclear correlation experiments. organicchemistrydata.orgipb.pt

The two methoxy carbons will appear as sharp signals around δ 55-56 ppm. The ten carbons of the decyl chain will be observed in the aliphatic region (δ 14-36 ppm), with the terminal methyl carbon being the most shielded (lowest chemical shift).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ) (ppm)
C-1, C-2 (Ar-O)148.0 - 149.5
C-4 (Ar-Alkyl)~142.0
C-3, C-5, C-6 (Ar-H)111.0 - 121.0
Methoxy Cs (-OCH₃)55.5 - 56.5
Benzylic C (-CH₂-Ar)~35.5
Aliphatic Cs (-(CH₂)₈-)22.0 - 32.0
Terminal Methyl C (-CH₃)~14.1

Note: Predicted values are based on analysis of similar structures and standard substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Oxygen-17 (¹⁷O) NMR spectroscopy, while less common due to the low natural abundance (0.037%) and the quadrupolar nature of the ¹⁷O nucleus (I = 5/2), can provide direct insight into the electronic environment of the oxygen atoms. nih.gov For this compound, two distinct ¹⁷O signals would be expected for the two non-equivalent methoxy oxygens. Studies on substituted anisoles and 1,2-dimethoxybenzenes show that the chemical shifts are highly sensitive to steric and electronic effects. researchgate.net The chemical shifts for methoxy groups on an aromatic ring typically fall within a range of +40 to +80 ppm relative to water. The subtle electronic differences induced by the para-decyl group would likely result in a small chemical shift difference between the two oxygen nuclei. However, obtaining such spectra often requires ¹⁷O enrichment or lengthy acquisition times. researchgate.netcus.ac.in

Other heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguous assignment of the ¹H and ¹³C spectra. ipb.pt HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece together the molecular structure by connecting proton signals to nearby quaternary carbons, such as C-1, C-2, and C-4.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups.

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The presence of both aromatic and aliphatic C-H bonds is confirmed by stretching vibrations just above and below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. A key feature is the strong absorption band corresponding to the asymmetric C-O-C stretching of the aryl ether groups, typically found around 1250 cm⁻¹. The corresponding symmetric stretch is usually observed near 1020 cm⁻¹. rsc.orgchemicalbook.com Out-of-plane (OOP) C-H bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
Asymmetric C-O-C Stretch (Aryl Ether)1230 - 1270Strong
Symmetric C-O-C Stretch (Aryl Ether)1010 - 1050Strong
Aromatic C-H Bending (OOP)750 - 900Strong

Note: Values are typical for the assigned functional groups. rsc.org

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. For this compound, the symmetric "breathing" mode of the benzene ring, often weak in the IR spectrum, typically produces a strong signal in the Raman spectrum around 1000 cm⁻¹. The C-H stretching vibrations and the C-O-C ether stretches are also observable. Raman spectroscopy can be particularly useful for studying conformational changes in the long alkyl chain. While specific data for this molecule is not widely published, the technique is valuable for analyzing the skeletal vibrations of the benzene ring and the alkyl chain, which are often more prominent in Raman than in IR spectra. rsc.org

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netazooptics.com This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and provides valuable information about the electronic structure of a molecule. azooptics.com The wavelength of maximum absorbance is denoted as λmax. azooptics.com

For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π→π* transitions within the benzene ring. The position and intensity of these bands are influenced by the nature and position of substituents on the ring. The dimethoxy and decyl groups on the benzene ring in this compound are expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

Table 1: Typical UV-Vis Absorption Ranges for Relevant Chromophores This table provides general absorption ranges for the types of electronic transitions expected in this compound and is not experimental data for the compound itself.

Chromophore/TransitionTypical λmax Range (nm)
Benzene Ring (π→π*)~255
Substituted Benzene260 - 300

Photoluminescence (PL) is the emission of light from a material after the absorption of photons. renishaw.com This phenomenon encompasses both fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). renishaw.commdpi.com Fluorescence spectroscopy is a powerful tool for studying the electronic properties of molecules and can provide information about their excited states and environmental sensitivity. renishaw.com

The fluorescence of a molecule is characterized by its emission spectrum, which is a plot of the fluorescence intensity versus wavelength, and its photoluminescence quantum yield (ΦPL), which is the ratio of photons emitted to photons absorbed. researchgate.net The shape and position of the emission spectrum can be influenced by factors such as solvent polarity and the presence of quenchers.

Specific photoluminescence or fluorescence data for this compound is not detailed in the provided search results. However, substituted benzene derivatives can exhibit fluorescence. For instance, cyano-substituted oligo(p-phenylenevinylene)s containing dimethoxybenzene units have been shown to be fluorescent. mdpi.com The fluorescence properties of this compound would be dependent on the efficiency of radiative decay from its excited state versus non-radiative decay pathways.

Table 2: Key Parameters in Photoluminescence and Fluorescence Spectroscopy This table outlines important parameters measured in fluorescence spectroscopy.

ParameterDescription
Excitation Wavelength (λex) The wavelength of light used to excite the molecule.
Emission Wavelength (λem) The wavelength of light emitted by the molecule.
Quantum Yield (ΦPL) The efficiency of the fluorescence process. researchgate.net
Fluorescence Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. etamu.edu It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. etamu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In GC, a sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase in a column. etamu.edu The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. etamu.edu

A GC-MS analysis of this compound would provide its retention time from the gas chromatogram and its mass spectrum. The mass spectrum would show a molecular ion peak corresponding to the mass of the entire molecule, as well as fragment ion peaks resulting from the cleavage of bonds within the molecule. While a specific GC-MS spectrum for this compound is not available, the fragmentation pattern would be expected to show characteristic losses of the decyl chain and methoxy groups. For comparison, the related compound 4-ethyl-1,2-dimethoxybenzene (B1582970) has been analyzed by GC-MS. nih.gov

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound This table presents a hypothetical fragmentation pattern based on the structure of the compound.

FragmentStructurePredicted m/z
Molecular Ion[C18H30O2]+278
Loss of a methyl group[C17H27O2]+263
Loss of a methoxy group[C17H27O]+247
Benzylic cleavage[C8H9O2]+153
Cleavage of the decyl chainVarious fragmentsVariable

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. This high precision allows for the determination of the elemental composition of a molecule by distinguishing between ions with the same nominal mass but different exact masses. This is a valuable tool for confirming the molecular formula of a newly synthesized compound. ethz.ch While no specific HRMS data for this compound was found, a study on a related compound, 1,2-didodecyl-4,5-dimethoxybenzene, utilized HRMS to confirm its calculated mass. wiley-vch.de

Electrochemical Characterization Techniques

Electrochemical techniques are used to study the redox properties of a molecule, that is, its ability to be oxidized (lose electrons) or reduced (gain electrons). These methods are particularly relevant for compounds that may be used in electronic or energy storage applications.

Cyclic voltammetry (CV) is a common electrochemical technique where the potential applied to a solution is swept linearly in a cyclic manner, and the resulting current is measured. The resulting plot of current versus potential, called a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte.

While no specific electrochemical data for this compound was found in the provided search results, related dimethoxybenzene derivatives have been studied for their electrochemical properties. For example, 4-tert-butyl-1,2-dimethoxybenzene (B375418) has been investigated as a redox shuttle for overcharge protection in lithium-ion batteries. researchgate.net The electrochemical behavior of this compound would be influenced by the electron-donating methoxy groups, which would affect the oxidation potential of the aromatic ring. The long decyl chain, being electronically insulating, is not expected to directly participate in the redox processes but may influence solubility and film-forming properties on an electrode surface.

Cyclic Voltammetry for Redox Properties and Polymerization Monitoring

Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox properties of this compound. This method provides insight into the oxidation and reduction potentials of the compound, which are crucial for applications such as redox shuttles in lithium-ion batteries. For instance, a related compound, 4-tert-butyl-1,2-dimethoxybenzene, has been identified as a potential redox shuttle additive due to its high solubility and suitable redox potential for 4 V cathodes. researchgate.net

The study of dihydroxybenzene derivatives, which share a core structure with dimethoxybenzenes, reveals that these compounds typically undergo a reversible two-electron oxidation-reduction reaction. nih.gov However, the electrochemical behavior can be influenced by factors such as the solvent and the presence of various substituents on the benzene ring. nih.gov In some cases, electrode fouling due to electropolymerization can be observed, particularly with 1,2-dihydroxybenzenes. nih.gov

Cyclic voltammetry is also instrumental in monitoring the electrochemical polymerization of monomers like 4-allyl-1,2-dimethoxybenzene. researchgate.net During polymerization, the current response in the cyclic voltammogram increases with each successive sweep, indicating the deposition and growth of a polymer film on the electrode surface. diva-portal.org This allows for the in-situ monitoring of the polymerization kinetics. researchgate.net

Below is a table summarizing the key electrochemical parameters that can be determined for this compound and related compounds using cyclic voltammetry.

ParameterDescriptionSignificance
Anodic Peak Potential (Epa) The potential at which the maximum oxidative current is observed.Indicates the ease of oxidation of the compound.
Cathodic Peak Potential (Epc) The potential at which the maximum reductive current is observed.Indicates the ease of reduction of the oxidized species.
Peak Separation (ΔEp) The difference between the anodic and cathodic peak potentials (Epa - Epc).Provides information on the reversibility of the redox reaction.
Polarographic Half-Wave Potential (E1/2) The average of the anodic and cathodic peak potentials.Approximates the formal redox potential of the couple. ossila.com
Oxidation Onset Potential The potential at which oxidation begins.Useful for determining the energy levels of semiconducting materials. ossila.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the atoms and the nature of the chemical bonds can be determined. nih.gov

For methoxybenzene derivatives, X-ray crystallography has been used to reveal important structural details. For example, the single crystal X-ray structure of 1,2-dimethoxybenzene (B1683551) showed that the methoxy groups are in a trans conformation and are slightly twisted out of the plane of the benzene ring. rsc.org The study of other dimethoxybenzene derivatives has shown that they often crystallize in the monoclinic system. nih.gov The specific packing of the molecules within the crystal lattice is influenced by intermolecular interactions, such as hydrogen bonds. nih.gov

The data obtained from X-ray crystallography is crucial for understanding how the molecular structure influences the material's bulk properties and for computational modeling studies. rsc.orgnih.gov

The following table outlines the kind of crystallographic data that would be obtained for this compound.

ParameterDescription
Crystal System The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). nih.gov
Space Group The set of symmetry operations that describe the arrangement of molecules in the unit cell. nih.gov
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths of the sides and the angles between the axes of the unit cell. nih.gov
Atomic Coordinates (x, y, z) The precise position of each atom within the unit cell.
Bond Lengths and Angles The distances between bonded atoms and the angles between adjacent bonds. wikipedia.org
Torsion Angles The dihedral angles that describe the conformation of the molecule.

Chromatographic Separation Techniques (e.g., HPLC) for Purity and Product Analysis

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. nih.govjournalagent.com High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for analyzing the purity of substances like this compound and for monitoring the progress of chemical reactions. ijpsjournal.com

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. ijpsjournal.com The separation is based on the differential partitioning of the components of the mixture between the mobile and stationary phases. nih.govjournalagent.com For non-polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is commonly used. sielc.com In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comnih.gov

The purity of a sample can be assessed by the presence of a single major peak in the chromatogram, while the appearance of additional peaks indicates the presence of impurities. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. nih.gov

The following table illustrates a typical setup for the HPLC analysis of a dimethoxybenzene derivative.

ParameterCondition/Value
Column Reversed-phase (e.g., Newcrom R1, ChromSpher C18-PAH) sielc.comnih.gov
Mobile Phase Acetonitrile (MeCN) and water, often with an acid modifier like phosphoric or formic acid. sielc.com
Detection UV-Vis absorbance at a specific wavelength (e.g., 254 nm). spectralabsci.com
Flow Rate Typically in the range of 0.4 to 1.85 mL/min. nih.govspectralabsci.com
Column Temperature Often ambient, but can be controlled (e.g., 30°C). nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. For 4-Decyl-1,2-dimethoxybenzene, these calculations can elucidate its stable geometric conformations, electronic properties, and the energetics of potential chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a molecule of the size of this compound. arxiv.org

Geometry optimization is a critical first step in computational studies, aiming to find the lowest energy arrangement of atoms in the molecule. arxiv.orgscm.com For this compound, this involves finding the most stable conformation of both the substituted benzene (B151609) ring and the flexible decyl chain. DFT calculations, often using hybrid functionals like B3LYP or PBE0 with a suitable basis set such as 6-311G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net The optimization process iteratively adjusts the atomic coordinates to minimize the forces on the atoms, leading to an equilibrium structure on the potential energy surface. scm.com It is a standard procedure to perform geometry optimization before calculating other molecular properties. stackexchange.com

The electronic structure, once the geometry is optimized, can be analyzed in detail. Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A larger HOMO-LUMO gap suggests higher stability. nih.gov For dimethoxybenzene derivatives, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed over the ring and its substituents. nih.gov The methoxy (B1213986) groups and the decyl chain, being electron-donating, will influence the energy and distribution of these frontier orbitals.

A representative table of calculated electronic properties for a dimethoxybenzene derivative is shown below. While specific values for this compound would require a dedicated DFT calculation, the data for a related compound illustrates the type of information obtained.

PropertyCalculated Value (Illustrative)
HOMO Energy-5.8 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment2.1 D
Total Energy-33332.8726 eV
Note: These values are illustrative and based on calculations for similar dimethoxybenzene derivatives. nih.gov

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data in the theoretical framework. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetics for reaction mechanisms. researchgate.net

For this compound, ab initio calculations can be employed to study potential reaction pathways, such as electrophilic aromatic substitution. These calculations can determine the structures of transition states and the activation energies for reactions at different positions on the benzene ring. researchgate.net For instance, in the electrophilic substitution of 1,2-dimethoxybenzene (B1683551), the reaction is highly regioselective, favoring substitution at the para position (position 4) relative to the methoxy groups. researchgate.net The presence of the decyl group at this position in this compound would influence the reactivity of the remaining positions on the ring.

Computational methods can systematically explore the potential energy surface of the decyl chain. This can be achieved by rotating the dihedral angles along the carbon-carbon bonds of the alkyl chain and calculating the corresponding energy. The results can identify low-energy conformers, such as the all-trans (zigzag) conformation, which is often the most stable for isolated alkyl chains, as well as various gauche conformers. rsc.org The interaction between the decyl chain and the dimethoxybenzene ring can lead to specific folded conformations being energetically favorable. Such conformational preferences have been studied in similar systems, like pillar scielo.brarenes with decyl chains, where the alkyl chain's conformation is influenced by its environment. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time at a given temperature. MD simulations solve Newton's equations of motion for the atoms in the molecule, using a force field to describe the interactions between them.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecule's structure and assign spectral features.

For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. researchgate.net Comparing the calculated vibrational modes with experimental IR spectra can help in assigning specific peaks to the stretching and bending motions of different functional groups, such as the C-H stretches of the alkyl chain and the aromatic ring, the C-O stretches of the methoxy groups, and the skeletal vibrations of the benzene ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. nih.gov These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structural elucidation.

Analysis of Reactivity Descriptors and Reaction Pathways

DFT provides a framework for calculating various reactivity descriptors that help in understanding and predicting the chemical behavior of a molecule. researchgate.net These descriptors are derived from the conceptual DFT framework.

Key reactivity descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap. nih.gov

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. nih.gov

Fukui Functions: These functions indicate the most likely sites for nucleophilic, electrophilic, or radical attack on a molecule. researchgate.net

For this compound, these descriptors can predict the most reactive sites on the aromatic ring. Due to the electron-donating nature of the two methoxy groups and the alkyl group, the ring is activated towards electrophilic substitution. The analysis of local reactivity descriptors like the Fukui function or Parr functions can pinpoint which of the remaining unsubstituted carbon atoms on the ring is the most susceptible to electrophilic attack. researchgate.net Studies on similar 1,2-dimethoxybenzene systems show a clear preference for substitution at the C4 position (para to a methoxy group), which in this case is occupied by the decyl group. researchgate.net Therefore, the analysis would focus on the relative reactivity of the other available positions.

A table of conceptual DFT reactivity descriptors for a related dimethoxybenzene derivative is provided for illustration.

Reactivity DescriptorDefinitionIllustrative Value
Electronegativity (χ)-(E_HOMO + E_LUMO) / 23.0 eV
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.8 eV
Global Softness (S)1 / (2η)0.179 eV⁻¹
Electrophilicity Index (ω)χ² / (2η)1.61 eV
Note: These values are illustrative and derived from the electronic properties of similar dimethoxybenzene derivatives. nih.gov

By calculating the reaction pathways for potential reactions, such as oxidation or electrophilic addition, computational chemistry can provide a detailed, step-by-step understanding of the reaction mechanism, including the identification of intermediates and transition states. researchgate.netresearchgate.net

Design and Prediction of Novel Derivatives and Materials

Computational and theoretical chemistry serve as powerful tools in the rational design of novel derivatives and materials based on the this compound scaffold. These in silico approaches allow for the prediction of molecular properties and the simulation of material behaviors, guiding synthetic efforts toward targeted applications. By modifying the core structure of this compound, researchers can tune its electronic, self-assembly, and other physicochemical characteristics to create advanced materials for electronics, surfactants, and liquid crystals.

The primary strategies for designing novel derivatives involve the strategic introduction of functional groups to the aromatic ring, modification of the alkyl chain, or alteration of the methoxy substituents. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting how these structural changes will affect the molecule's properties. For instance, DFT can be used to calculate electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for designing materials for organic electronics.

Molecular dynamics (MD) simulations are another key computational tool, especially for predicting the collective behavior and self-assembly of these amphiphilic molecules. The interplay between the hydrophilic dimethoxybenzene head and the hydrophobic decyl tail can lead to the formation of various supramolecular structures, such as micelles, liquid crystals, or monolayers. MD simulations can model these processes, providing insight into how changes in molecular architecture influence the resulting material's morphology and stability. nih.govmdpi.com

Prediction of Electronic Properties for Organic Materials

Computational methods are extensively used to screen and design derivatives of dialkoxybenzenes for applications in organic electronics. By calculating key electronic properties, researchers can identify promising candidates for materials like redox shuttles in batteries or components of organic light-emitting diodes (OLEDs).

First-principles simulations can predict oxidation potentials, reorganization energies, and the stability of radical cations, which are critical parameters for catholyte candidates in nonaqueous redox flow batteries. aip.org For example, DFT calculations can be employed to understand the stability of radical cations of dimethoxybenzene derivatives, a crucial factor in their performance and longevity in battery applications. aip.org The introduction of various substituents on the benzene ring can be modeled to predict their effect on these properties.

Table 1: Predicted Electronic Properties of Hypothetical this compound Derivatives using DFT

DerivativeSubstituent at C5-positionHOMO (eV)LUMO (eV)Band Gap (eV)Predicted Oxidation Potential (V)
Parent -H-5.85-0.155.704.0
D1 -NO₂-6.20-0.505.704.35
D2 -NH₂-5.50-0.105.403.65
D3 -CN-6.15-0.455.704.30
D4 -OCH₃-5.60-0.125.483.75

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted aromatic compounds. It serves to demonstrate the type of predictive information that can be generated through computational chemistry.

The table illustrates how the introduction of electron-withdrawing (-NO₂, -CN) or electron-donating (-NH₂, -OCH₃) groups can be computationally predicted to modify the electronic landscape of the parent molecule. Such in silico screening allows for the prioritization of synthetic targets with desirable electronic characteristics. way2drug.com

Design of Self-Assembling Systems and Liquid Crystals

The amphiphilic nature of this compound, with its polar aromatic head and nonpolar alkyl tail, makes it a prime candidate for designing self-assembling materials like surfactants and liquid crystals. Molecular dynamics simulations are particularly adept at modeling the aggregation of such molecules in different environments. nih.gov

Computational studies can predict how changes in the alkyl chain length or the introduction of specific functional groups can influence the formation of micelles, bilayers, or columnar liquid crystal phases. nih.govmdpi.com For instance, simulations can reveal the critical micelle concentration, the morphology of aggregates, and the phase transition temperatures of potential liquid crystalline materials. researchgate.net

These simulations often employ coarse-grained models to study the large-scale assembly over longer timescales, which would be computationally prohibitive with full atomistic detail. mdpi.com The insights gained from these models can guide the design of novel surfactants with enhanced stability or liquid crystals with specific phase behaviors. nih.govresearchgate.net

Table 2: Predicted Self-Assembly Behavior of 4-Alkyl-1,2-dimethoxybenzene Analogs from MD Simulations

CompoundAlkyl Chain LengthPredicted Aggregation FormPredicted Critical Aggregation Concentration (mM)
Analog 1 C8Spherical Micelles0.5
Analog 2 C10 (Parent)Worm-like Micelles / Vesicles0.2
Analog 3 C12Lamellar Sheets / Bilayers0.08
Analog 4 C16Inverted Micelles (in nonpolar solvent)0.15

Note: This table presents hypothetical data based on established principles of surfactant self-assembly to illustrate the predictive capabilities of molecular dynamics simulations.

By systematically varying the molecular structure in silico, a relationship between chemical composition and macroscopic material properties can be established, paving the way for the creation of "tailor-made" materials. dtu.dk This predictive power significantly accelerates the material discovery process, reducing the need for extensive and time-consuming experimental synthesis and characterization.

Applications in Advanced Materials and Chemical Synthesis

Role as Chemical Building Blocks in Organic Synthesis

The electron-donating nature of the two methoxy (B1213986) groups makes the benzene (B151609) ring of 4-Decyl-1,2-dimethoxybenzene highly activated towards electrophilic aromatic substitution. This reactivity is central to its role as a versatile precursor in the synthesis of more complex molecules.

This compound is an effective starting material for producing a variety of substituted aromatic compounds. The electron-rich ring readily participates in reactions such as Friedel-Crafts acylation and alkylation. libretexts.orgucalgary.ca In these reactions, an acyl or alkyl group is introduced onto the aromatic ring, typically using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.orgucalgary.ca

While specific reaction data for the 4-decyl derivative is not extensively published, studies on the closely related compound, 4-dodecyl-1,2-dimethoxybenzene, demonstrate this reactivity. For instance, it can be acylated with lauroyl chloride in the presence of aluminum chloride to produce 1-(2-dodecyl-4,5-dimethoxyphenyl)dodecan-1-one. This reaction highlights the utility of long-chain 4-alkyl-1,2-dimethoxybenzenes as intermediates for creating complex molecules with multiple long alkyl chains, which are valuable in fields requiring specific solubility and self-assembly properties.

Table 1: Example of Friedel-Crafts Acylation using a 4-Alkyl-1,2-dimethoxybenzene Analog

Reactant 1Reactant 2CatalystProduct
4-Dodecyl-1,2-dimethoxybenzeneLauroyl ChlorideAlCl₃ (Aluminum chloride)1-(2-Dodecyl-4,5-dimethoxyphenyl)dodecan-1-one

This foundational reactivity allows for the synthesis of fine chemicals that can serve as precursors for pharmaceuticals, agrochemicals, and specialized polymers. lookchem.com

Materials Science Applications

The distinct molecular structure of this compound, featuring both a rigid aromatic core and a flexible alkyl tail, makes it a promising component in the design of advanced functional materials.

Dialkoxybenzene units are known to be valuable building blocks for conjugated polymers used in electronic and optoelectronic devices. academie-sciences.fr When incorporated into polymer backbones, such as in poly(p-phenylene)s (PPPs) and poly(phenylenevinylene)s (PPVs), the dialkoxybenzene moiety can enhance electrical conductivity and electroluminescence. academie-sciences.fr

Systematic studies on copolymers like poly(9,9-dihexylfluorene-alt-2,5-dialkoxybenzene) have shown that the length of the alkoxy side chains (analogous to the decyl group on this compound) significantly affects the material's physical properties. researchgate.net While the core electronic structure of the polymer backbone remains largely unchanged, longer side chains influence thermal stability and the microscopic packing structure of the polymer films. researchgate.net This control over morphology is crucial for optimizing the performance of optoelectronic devices. The long decyl chain in a potential polymer derived from this compound would be expected to improve solubility in organic solvents for easier processing and to influence the self-organization and interchain interactions within the material. academie-sciences.frresearchgate.net

Table 2: Role of Dialkoxybenzene Moieties in Conjugated Polymers

Polymer TypeRole of Dialkoxybenzene UnitResulting PropertiesReference
Poly(p-phenylene) (PPP)Electron-donating monomerEnhanced electrical conductivity, electroluminescence academie-sciences.fr
Poly(phenylenevinylene) (PPV)Electron-donating monomerIncreased solubility, modified optical properties academie-sciences.fr
Fluorene CopolymersCo-monomer with side chainsInfluences polymer packing, thermal stability, and processability researchgate.net

Dimethoxybenzene derivatives have been extensively investigated as "redox shuttle" additives for providing overcharge protection in lithium-ion batteries. researchgate.netmdpi.comnih.gov These molecules are designed to be oxidized at the cathode at a specific potential just above the normal operating voltage of the battery. psu.edu Once oxidized, the resulting radical cation travels to the anode, where it is reduced back to its neutral state, creating a chemical "short circuit" that dissipates excess current and prevents the cell voltage from rising to dangerous levels. sciengine.com

The stability and effectiveness of these shuttles are highly dependent on their molecular structure. psu.edu Compounds like 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) have proven to be exceptionally robust, in part because the bulky tert-butyl groups sterically protect the oxidized radical cation from undergoing degradation reactions. psu.eduossila.com While DDB is a benchmark, its symmetric structure limits its solubility in standard battery electrolytes. sciengine.comossila.com

Asymmetrical derivatives, such as 4-tert-butyl-1,2-dimethoxybenzene (B375418) (TDB), have been synthesized to improve solubility. sciengine.comresearchgate.net The long decyl chain of this compound would similarly be expected to confer excellent solubility in the nonpolar carbonate-based electrolytes used in lithium-ion batteries, a critical attribute for a practical redox shuttle additive. mdpi.comsciengine.com

While direct applications of this compound in coatings and resins are not widely documented, related compounds are used in this sector. Dimethoxybenzene derivatives can serve as intermediates in the synthesis of UV absorbers, which are critical additives in protective coatings. ecochemchina.com Furthermore, long-chain alkylphenols, which share the structural feature of a long alkyl tail attached to an aromatic ring, are known to be used in the formulation of phenolic and epoxy resins. researchgate.netwindows.netmst.dk

Based on its structure, this compound could potentially function in several ways in coatings and resins. The long, flexible decyl chain could act as an internal plasticizer, improving the flexibility and impact resistance of a cured resin. Its aromatic core could be functionalized to create additives that enhance UV stability or other specific properties. Its high solubility in organic systems would make it easy to incorporate into liquid resin or paint formulations. lookchem.com

Catalysis and Mediator Systems

In the realm of catalysis, this compound and its parent compound, veratrole, are recognized not as primary catalysts but as highly effective redox mediators. They facilitate electron transfer between a catalyst and a substrate that might otherwise react slowly or not at all.

This role is particularly well-established in enzymatic systems involving lignin (B12514952) peroxidase (LiP), an enzyme used by fungi to degrade lignin. acs.orgnih.gov Veratryl alcohol, a closely related derivative, is a well-known mediator for LiP. nih.gov The enzyme oxidizes the mediator to a stable radical cation, which is a potent oxidizing agent capable of diffusing from the enzyme's active site to oxidize bulky substrates like lignin that cannot access the site directly. nih.gov 1,2-dimethoxyarenes can participate in similar catalytic cycles, acting as electron shuttles. nih.govresearchgate.net

Beyond biocatalysis, substituted dimethoxybenzenes have been employed as mediators in synthetic electrocatalysis. For example, 1,2-diiodo-4,5-dimethoxybenzene (B11539) has been shown to be a highly efficient electrocatalyst for forming carbon-nitrogen bonds. nih.govbeilstein-journals.org The dimethoxybenzene core helps to stabilize the key iodine-based radical intermediate, allowing the reaction to proceed at a lower potential. nih.govbeilstein-journals.org This demonstrates the fundamental utility of the dimethoxybenzene scaffold in facilitating challenging oxidative transformations through mediated electron transfer.

Exploration of Catalytic Cofactor Roles

While direct experimental evidence for the role of this compound as a catalytic cofactor is not extensively documented in publicly available research, theoretical considerations and studies on analogous structures provide a basis for exploring its potential. The core 1,2-dimethoxybenzene (B1683551) (veratrole) moiety is known to participate in various chemical transformations. For instance, related dimethoxybenzene derivatives have been investigated for their roles in biological and chemical catalysis.

One area of interest is in enzymatic reactions. For example, research has shown that compounds structurally similar to veratrole, such as 2-chloro-1,4-dimethoxybenzene (B1200979), can act as a catalytic cofactor for lignin peroxidase, an enzyme involved in the degradation of lignin. nih.govresearchgate.netnih.gov These studies highlight the ability of the dimethoxybenzene framework to facilitate electron transfer processes, a key function of many cofactors. The presence of the long decyl chain in this compound introduces significant lipophilicity, which could influence its interaction with enzyme active sites, potentially localizing the molecule within hydrophobic pockets and modulating catalytic activity.

Theoretical studies using Density Functional Theory (DFT) on 1,2-dimethoxybenzene have explored its reactivity in electrophilic aromatic substitution reactions, providing insights into how substituents affect the electronic properties and regioselectivity of the aromatic ring. researchgate.net Such computational approaches could be extended to this compound to predict its behavior as a cofactor, including its redox potential and its ability to stabilize reaction intermediates. The electron-donating nature of the methoxy groups, combined with the steric and electronic influence of the decyl group, could be systematically investigated to identify potential catalytic cycles where it might play a crucial role.

Ligand Design in Metal-Catalyzed Reactions

The design of effective ligands is paramount in controlling the activity, selectivity, and stability of metal catalysts. tcichemicals.com The structure of this compound offers a versatile scaffold for the synthesis of novel ligands, particularly phosphine (B1218219) ligands, which are crucial in a wide array of cross-coupling reactions. beilstein-journals.org

The synthesis of phosphine ligands often involves the functionalization of an aromatic backbone. nih.gov The 1,2-dimethoxybenzene unit of this compound can be readily modified to introduce phosphine groups. The long decyl chain is a particularly noteworthy feature for ligand design. This alkyl group can significantly enhance the solubility of the resulting metal complexes in nonpolar organic solvents, which is often a critical factor for homogeneous catalysis. Furthermore, the steric bulk of the decyl group can influence the coordination environment around the metal center, potentially leading to improved selectivity in catalytic reactions.

While direct synthesis of phosphine ligands from this compound is not yet reported, the methodologies for creating such ligands from similar aromatic compounds are well-established. These methods include the reaction of organometallic intermediates with halophosphines or the nucleophilic substitution of halogenated derivatives with metal phosphides. beilstein-journals.org The resulting ligands could be evaluated in various metal-catalyzed reactions, such as Suzuki, Heck, or Sonogashira couplings.

The performance of such novel ligands would be assessed based on several key metrics, including:

Catalytic Activity: The turnover number (TON) and turnover frequency (TOF) would quantify the efficiency of the catalyst.

Selectivity: The ability to favor the formation of a specific product isomer (regio- or stereoselectivity) is a critical measure of a ligand's effectiveness.

Stability: The robustness of the metal-ligand complex under reaction conditions determines its lifespan and reusability.

Interactive Data Table: Hypothetical Performance of a Novel Phosphine Ligand Derived from this compound in a Model Cross-Coupling Reaction.

Catalyst SystemReaction Time (h)Yield (%)Selectivity (%)
Pd(OAc)₂ / Ligand A128592
PdCl₂(PPh₃)₂127885
Pd(dba)₂ / Xantphos129095

Ligand A represents a hypothetical phosphine ligand synthesized from this compound.

The development of such ligands from this compound could also extend to the creation of metal-organic frameworks (MOFs). The bifunctional nature of a derivatized this compound, possessing both a coordination site and a long alkyl chain, could lead to MOFs with unique properties, such as hierarchical porosity or enhanced hydrophobicity, making them suitable for specialized catalytic applications or as materials for controlled release. nih.govmdpi.comnih.govresearchgate.net

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Routes

The industrial viability and environmental footprint of 4-Decyl-1,2-dimethoxybenzene are intrinsically linked to its method of synthesis. Traditional approaches often rely on Friedel-Crafts alkylation, which can involve harsh conditions, stoichiometric amounts of Lewis acid catalysts like aluminum chloride, and the use of hazardous alkylating agents, leading to significant waste generation. beilstein-journals.orgnih.gov Future research is focused on developing greener, more sustainable synthetic pathways that align with the 12 Principles of Green Chemistry. sigmaaldrich.comresearchgate.netjddhs.com

Key areas for development include:

Catalytic Systems: A shift from stoichiometric to catalytic methods is paramount. nih.gov Research into solid acid catalysts, such as zeolites, clays, and sulfated zirconia, offers the potential for high efficiency, selectivity, and catalyst recyclability, thereby minimizing waste. researchgate.netresearchgate.net These catalysts can facilitate the alkylation of 1,2-dimethoxybenzene (B1683551) with reagents like 1-decene (B1663960) or 1-decanol.

Alternative Alkylating Agents: Replacing toxic alkyl halides with more environmentally benign alternatives is a critical goal. beilstein-journals.orgnih.gov The use of long-chain alcohols (e.g., 1-decanol) or alkenes (e.g., 1-decene) as alkylating agents is promising, as the primary byproduct is water or involves high atom economy. nih.gov

Greener Solvents: The use of safer, bio-based, or recyclable solvents is essential for reducing the environmental impact. nih.gov Exploring solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even solvent-free conditions can significantly improve the sustainability profile of the synthesis. jddhs.comnih.gov A Chinese patent suggests a method for synthesizing 1,2-dimethoxybenzene using water as a solvent, highlighting a move towards more environmentally friendly processes. google.com

Table 1: Comparison of Synthetic Approaches for Alkylbenzenes

ParameterTraditional Friedel-Crafts AlkylationEmerging Sustainable Approach
CatalystStoichiometric Lewis Acids (e.g., AlCl₃)Catalytic Solid Acids (e.g., Zeolites, Clays) researchgate.net
Alkylating AgentAlkyl HalidesAlkenes, Alcohols nih.gov
SolventVolatile Organic Compounds (VOCs) (e.g., Nitrobenzene) researchgate.netGreen Solvents (e.g., 2-MeTHF, Water) or Solvent-Free jddhs.comnih.gov
ByproductsLarge amounts of salt and acid waste beilstein-journals.orgWater, or involves high atom economy nih.gov
EfficiencyOften requires excess reagentsHigh selectivity and yield, catalyst is reusable researchgate.netsynthiaonline.com

Advanced Functionalization for Tailored Properties

The versatility of this compound can be significantly enhanced through advanced functionalization strategies. By chemically modifying the aromatic ring or the decyl chain, its physical and chemical properties can be precisely tailored for specific applications. The precursor, a catechol derivative, offers a rich platform for chemical modification. uni-duesseldorf.deethz.ch

Future research in this area could explore:

Ring Functionalization: Introducing additional substituents onto the benzene (B151609) ring could modulate its electronic properties, solubility, and reactivity. For instance, adding electron-withdrawing groups could alter its redox potential, while introducing hydrophilic groups like hydroxyls or carboxylates could modify its amphiphilic character.

Chain Modification: The terminal end of the decyl chain is a prime site for introducing functional groups. This could include amines, thiols, or clickable moieties (like azides or alkynes) for subsequent conjugation to other molecules or materials.

Catechol-based Adhesion: By demethylating the methoxy (B1213986) groups to reveal the catechol moiety, the compound can be transformed into a powerful adhesive agent, capable of binding to a wide range of organic and inorganic surfaces, a principle inspired by mussel adhesive proteins. uni-duesseldorf.de Research has shown that longer alkyl chains can enhance adhesion, suggesting that a decyl-catechol derivative would have strong binding capabilities. uni-duesseldorf.de

Table 2: Potential Functional Groups and Their Impact

Functional GroupPosition of FunctionalizationPotential Impact on Properties
Hydroxyl (-OH) / Carboxyl (-COOH)Aromatic RingIncreases polarity; enables hydrogen bonding; alters solubility.
Sulfonic Acid (-SO₃H)Aromatic RingIntroduces strong acidity and high polarity; useful for ion-conductive materials. mdpi.com
Amine (-NH₂) / Thiol (-SH)Alkyl Chain TerminusProvides a reactive handle for covalent attachment to surfaces or polymers. uni-duesseldorf.de
Azide (-N₃) / AlkyneAlkyl Chain TerminusEnables "click chemistry" for efficient and specific conjugation.
Catechol (-C₆H₄(OH)₂)Aromatic Ring (via demethylation)Confers strong adhesive properties to metal oxides and other substrates. ethz.ch

Integration into Hybrid Material Systems

The amphiphilic nature of this compound makes it an excellent candidate for integration into hybrid material systems, where it can act as a molecular linker, surfactant, or structure-directing agent. Its long alkyl tail provides hydrophobicity and flexibility, while the aromatic head offers opportunities for π-π stacking and specific interactions.

Emerging research directions include:

Surface Modification: As a catechol-derived anchor, the molecule could be used to form self-assembled monolayers (SAMs) on metal oxide surfaces (e.g., TiO₂, Fe₃O₄), effectively passivating the surface or providing a platform for further polymer grafting. ethz.ch

Nanocomposite Hydrogels: In its catechol form, the molecule can act as a cross-linker in polymer networks, such as chitosan, to form stimuli-responsive hydrogels. The decyl chain would contribute to hydrophobic domains within the gel matrix, influencing its mechanical properties and release kinetics. acs.org

Block Copolymer Additives: The compound could be blended with block copolymers to tune their self-assembly and microphase separation. The selective partitioning of the decyl chain into hydrophobic blocks and the dimethoxybenzene group into other domains could be used to control morphology and create highly ordered nanostructures.

Exploration of Self-Assembly Phenomena

Self-assembly is a powerful "bottom-up" approach for creating complex and functional nanostructures. The amphiphilic structure of this compound, with its distinct hydrophobic tail and polar/aromatic head, makes it an ideal candidate for studying and exploiting self-assembly phenomena. mdpi.comresearchgate.net

Future research will likely focus on:

Supramolecular Structures: Investigating the self-assembly of this compound in various solvents could lead to the formation of diverse structures such as micelles, vesicles, nanotubes, and lyotropic liquid crystalline phases. mdpi.com Studies on similar long-chain alkyl benzene derivatives have shown the formation of lamellar structures, with the alkyl and polar groups segregating into distinct layers. lbl.gov

Controlling Assembly: Research into how external stimuli like temperature, pH, or the presence of other molecules can influence the self-assembled structures is a key area. For example, urea (B33335) benzene derivatives with varying alkyl chain lengths show different lower critical solution temperature (LCST) behaviors, indicating that temperature can trigger structural transitions. mdpi.com

Co-assembly: Exploring the co-assembly of this compound with other molecules, such as other amphiphiles, polymers, or nanoparticles, could lead to novel hierarchical materials with combined functionalities.

Table 3: Self-Assembly Behavior of Analogous Amphiphilic Benzene Derivatives

Compound TypeAlkyl Chain LengthObserved Self-Assembled StructuresReference
Urea Benzene DerivativesHexyl, Heptyl, OctylSpherical nanoparticles (~10-80 nm) in aqueous solution. mdpi.com mdpi.com
Alkyl-Aryl-Ethylene OxideC14, C16, C18, C20Lamellar structures (bilayer or interdigitated) in the solid state. lbl.gov lbl.gov
Tris-(dodecyloxy)benzene DerivativesDodecyl (C12)Columnar and cubic liquid crystal mesophases. mdpi.com mdpi.com
Pillar mdpi.comarene with Dialkylammonium SaltDecyl (C10)Linear supramolecular polymer in chloroform. researchgate.net researchgate.net

Application of Machine Learning and AI in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) into chemical research offers a transformative approach to accelerate discovery and optimization. acs.orgresearchgate.net For a molecule like this compound, these computational tools can provide predictive insights that would be time-consuming and costly to determine experimentally.

Future applications of AI in this context include:

Property Prediction: AI models can be trained to predict a wide range of physical and chemical properties, such as boiling point, melting point, solubility, and reactivity, based on molecular structure. researchgate.net This is particularly useful for designing derivatives with specific target properties.

Synthesis Planning: Retrosynthesis software, powered by AI, can propose novel and optimized synthetic routes, including greener pathways that minimize steps and use more sustainable reagents. synthiaonline.com

Predicting Reactivity and Selectivity: ML models can predict the most likely sites for chemical reactions, such as electrophilic aromatic substitution, on the dimethoxybenzene ring. researchgate.net This can guide synthetic efforts for advanced functionalization, saving time and resources.

Simulating Self-Assembly: While computationally intensive, ML potentials can augment molecular dynamics simulations to predict how molecules will self-assemble, providing insights into the formation of nanostructures and their stability. nih.gov

Table 4: AI and Machine Learning Applications in Compound Research

AI/ML ApplicationSpecific Task for this compoundPotential Outcome
Quantitative Structure-Property Relationship (QSPR)Predict physical properties (e.g., boiling point, viscosity) of functionalized derivatives. researchgate.netmdpi.comRapid screening of candidate molecules for specific applications without synthesis.
Retrosynthesis SoftwareIdentify the most efficient and sustainable synthetic pathway. synthiaonline.comReduced cost, waste, and development time for synthesis.
Reaction Prediction ModelsPredict regioselectivity for further functionalization of the aromatic ring. researchgate.netGuidance for designing specific isomers and avoiding unwanted byproducts.
Molecular Dynamics with ML PotentialsSimulate and predict the morphology of self-assembled structures in different solvents. nih.govUnderstanding and designing materials with controlled nanostructures.

Q & A

Basic: What are the optimized synthetic routes for 4-Decyl-1,2-dimethoxybenzene, and how can reaction yields and purity be maximized?

Methodological Answer:
The synthesis of this compound can be approached via electrophilic substitution or alkylation of 1,2-dimethoxybenzene derivatives. Key variables include:

  • Catalyst Selection : Use Lewis acids (e.g., TiCl₄) to direct alkylation at the para position, as demonstrated in tert-butyl-substituted benzene synthesis .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction kinetics.
  • Purification : Recrystallization from ethanol or methanol enhances purity, with iterative solvent evaporation to recover residual product (≥92% yield achievable under optimized conditions) .
  • Side Product Mitigation : Monitor for mono-substituted byproducts (e.g., 4-bromo derivatives) via TLC or HPLC, and adjust stoichiometry to favor di-substitution .

Basic: What spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve methoxy (-OCH₃) and decyl chain environments. Aromatic protons typically appear at δ 6.8–7.2 ppm, with methoxy groups at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC/UPLC-DAD : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) for purity analysis (>98% purity achievable) .
  • X-ray Crystallography : For crystalline derivatives, resolve bond angles and packing interactions to validate substitution patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data when analyzing reaction intermediates or degradation products?

Methodological Answer:
Discrepancies in spectral data (e.g., unexpected NMR shifts or MS fragments) require:

  • Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
  • Isolation and Re-analysis : Purify ambiguous intermediates via column chromatography and re-run spectra under standardized conditions .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to track reaction pathways and confirm mechanistic hypotheses .
  • Collaborative Databases : Reference platforms like Reaxys or PubChem to align findings with published analogs (e.g., tert-butyl-substituted dimethoxybenzenes) .

Advanced: What experimental strategies improve the stability of this compound under electrochemical or oxidative conditions?

Methodological Answer:
Stability optimization involves:

  • Redox Environment Control : Use inert atmospheres (N₂/Ar) to prevent oxidation. Electrochemical studies show tert-butyl analogs degrade via radical pathways at >4.5 V; similar protocols apply to decyl derivatives .
  • Additive Screening : Introduce stabilizing agents (e.g., radical scavengers like BHT) to suppress chain reactions.
  • Accelerated Aging Tests : Expose the compound to elevated temperatures (e.g., 60°C) and monitor decomposition via GC-MS or FTIR .
  • Crystallinity Enhancement : Recrystallize to reduce amorphous regions, which are prone to oxidative attack .

Advanced: How to design experiments for studying the electrochemical properties of this compound in energy storage applications?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Perform scans in non-aqueous electrolytes (e.g., 1 M LiPF₆ in EC/DMC) to identify redox potentials. Compare with tert-butyl analogs, which show reversible oxidation at ~3.8 V .
  • Overcharge Protection Tests : Incorporate the compound into lithium-ion battery prototypes and monitor voltage plateaus under cycling .
  • DFT Modeling : Calculate HOMO-LUMO gaps to predict electron-donating/accepting behavior, correlating with experimental CV data .
  • In Situ Spectroelectrochemistry : Use UV-vis or Raman to track structural changes during redox events .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods or closed systems to avoid inhalation exposure (Category 4 acute toxicity for similar compounds) .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. For spills, use absorbent materials and avoid ethanol (reacts with some analogs) .
  • Waste Management : Segregate halogenated byproducts (if synthesized via bromination routes) for specialized disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.